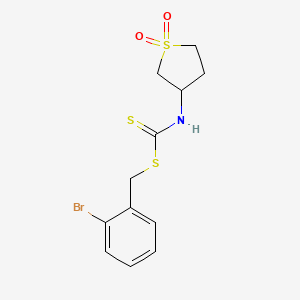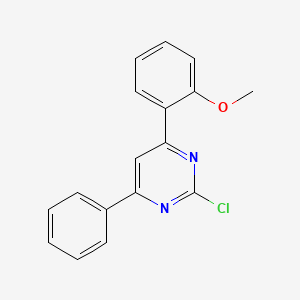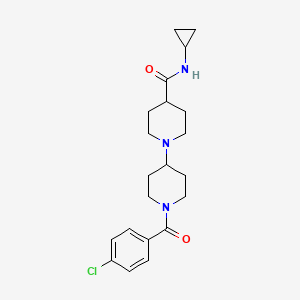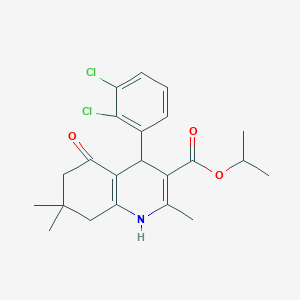![molecular formula C12H12N6OS B5253004 4-{5-[(3-CYANOPROPYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE](/img/structure/B5253004.png)
4-{5-[(3-CYANOPROPYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{5-[(3-CYANOPROPYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE is a complex organic compound featuring a benzamide group attached to a tetraazole ring, which is further substituted with a 3-cyanopropylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(3-CYANOPROPYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the tetraazole ring through cyclization reactions, followed by the introduction of the cyanopropylsulfanyl group via nucleophilic substitution reactions. The final step involves the attachment of the benzamide group through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反応の分析
Types of Reactions
4-{5-[(3-CYANOPROPYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-{5-[(3-CYANOPROPYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-{5-[(3-CYANOPROPYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity. The cyanopropylsulfanyl group and the tetraazole ring play crucial roles in the binding affinity and specificity, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
4-{5-[(3-CYANOPROPYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZOIC ACID: Similar structure but with a carboxylic acid group instead of a benzamide group.
4-{5-[(3-CYANOPROPYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}PHENOL: Similar structure but with a phenol group instead of a benzamide group.
Uniqueness
4-{5-[(3-CYANOPROPYL)SULFANYL]-1H-1,2,3,4-TETRAAZOL-1-YL}BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzamide group enhances its potential for medicinal applications, while the tetraazole ring and cyanopropylsulfanyl group contribute to its reactivity and binding affinity.
特性
IUPAC Name |
4-[5-(3-cyanopropylsulfanyl)tetrazol-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6OS/c13-7-1-2-8-20-12-15-16-17-18(12)10-5-3-9(4-6-10)11(14)19/h3-6H,1-2,8H2,(H2,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIPNCLYQLNYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N2C(=NN=N2)SCCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-bromo-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5252931.png)
![1-(2-fluorobenzyl)-N-[2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5252943.png)

![5-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinolin-8-ol](/img/structure/B5252957.png)

![(5Z)-5-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(4-chlorobenzyl)imidazolidine-2,4-dione](/img/structure/B5252966.png)

![N-allyl-2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B5252981.png)
![5-(4-chlorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5252989.png)
![N-{1-[1-(4-isobutylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5252995.png)

![2-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B5253012.png)
![4-[3-(4-tert-butyl-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5253013.png)
![2-(5-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5253027.png)
